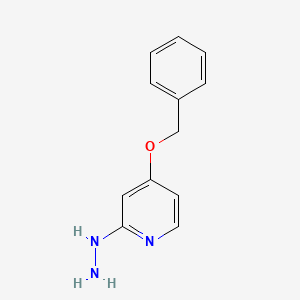

4-(Benzyloxy)-2-hydrazinylpyridine

Descripción general

Descripción

4-(Benzyloxy)-2-hydrazinylpyridine is a chemical compound that belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound features a pyridine ring substituted with a benzyloxy group at the 4-position and a hydrazine moiety at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Métodos De Preparación

The synthesis of 4-(Benzyloxy)-2-hydrazinylpyridine typically involves the reaction of 4-(benzyloxy)pyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

4-(Benzyloxy)-2-hydrazinylpyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted hydrazine derivatives.

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol, dichloromethane), and catalysts or promoters to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including 4-(Benzyloxy)-2-hydrazinylpyridine. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of pyridine have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

Case Study: Antimicrobial Testing

A study examined the synthesis of various pyridine derivatives, including those with hydrazine moieties. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could potentially be developed into a new class of antimicrobial agents.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli, C. albicans |

| Other Pyridine Derivatives | 6.25 - 12.5 | Various bacterial strains |

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly as an inhibitor of the c-Met receptor, which is implicated in various cancers. Inhibitors targeting c-Met have shown promise in treating solid tumors and metastasis.

Case Study: c-Met Inhibition

Research has indicated that certain derivatives of hydrazinylpyridines can effectively inhibit c-Met activity, thereby reducing tumor proliferation. These compounds are being explored for their therapeutic potential in cancer treatment . The efficacy of these compounds is often evaluated through in vitro assays measuring cell viability and proliferation rates.

Coordination Chemistry

In addition to its biological applications, this compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in various synthetic applications.

Case Study: Metal Complex Formation

Studies have shown that pyridine-based ligands can form complexes with transition metals, which are useful in catalysis and material science. The coordination behavior of this compound has been characterized through crystallography, revealing insights into its binding modes and stability .

| Metal Ion | Coordination Mode | Stability |

|---|---|---|

| Cu(II) | Bidentate | High |

| Ni(II) | Monodentate | Moderate |

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)-2-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can disrupt key cellular processes, resulting in the observed biological effects. The compound’s ability to interact with multiple targets makes it a versatile tool for studying various biological pathways.

Comparación Con Compuestos Similares

4-(Benzyloxy)-2-hydrazinylpyridine can be compared with other similar compounds, such as:

1-(4-(Methoxy)pyridin-2-yl)hydrazine: This compound features a methoxy group instead of a benzyloxy group. The presence of different substituents can influence the compound’s reactivity and biological activity.

1-(4-(Ethoxy)pyridin-2-yl)hydrazine: Similar to the methoxy derivative, this compound has an ethoxy group. The variation in alkoxy groups can lead to differences in solubility, stability, and interactions with biological targets.

1-(4-(Phenoxy)pyridin-2-yl)hydrazine: The phenoxy derivative has a phenyl group attached to the oxygen atom

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Researchers can leverage these properties to explore new avenues in chemical synthesis, biological research, and drug development.

Actividad Biológica

4-(Benzyloxy)-2-hydrazinylpyridine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a benzyloxy group and a hydrazine moiety. This structural configuration is significant as it enhances the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 216.24 g/mol |

| CAS Number | 1566496-90-9 |

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyridine nucleus exhibit substantial antimicrobial properties. Specifically, derivatives of hydrazine, including this compound, have shown promising results against various bacterial strains.

- Mechanism of Action : The hydrazine group is known to interact with bacterial enzymes, potentially inhibiting their activity and leading to cell death. The presence of the benzyloxy group may enhance membrane permeability, allowing for better penetration into bacterial cells.

Case Study: Antimicrobial Efficacy

In a study by Wang et al., derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics such as norfloxacin and fluconazole, suggesting superior efficacy in certain cases .

Antiviral Activity

The antiviral potential of hydrazine derivatives has also been explored, particularly in light of the recent SARS-CoV-2 pandemic. Compounds similar to this compound have been evaluated for their ability to inhibit viral replication.

- Research Findings : A study indicated that pyridine-based compounds could inhibit viral entry and replication in vitro. The hydrazine moiety was crucial for this activity, likely through interactions with viral proteins .

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

(4-phenylmethoxypyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-15-12-8-11(6-7-14-12)16-9-10-4-2-1-3-5-10/h1-8H,9,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAANNWNDJVCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.